4-Phenethylpiperidin

Übersicht

Beschreibung

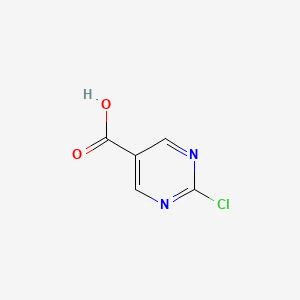

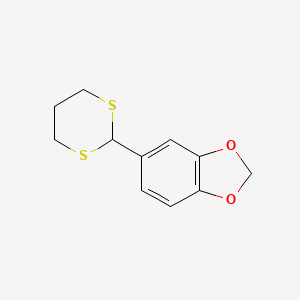

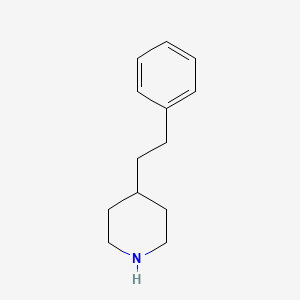

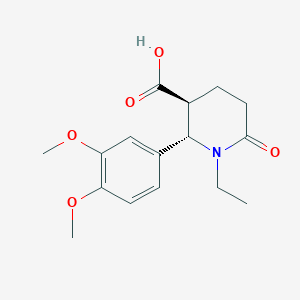

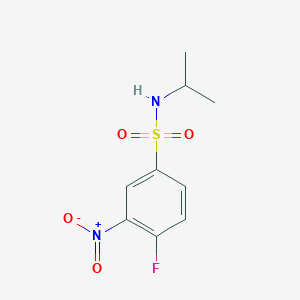

4-Phenethylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known as 4-anilino-N-phenethylpiperidine (4-ANPP), 4-aminophenyl-1-phenethylpiperidine, or despropionyl fentanyl .

Synthesis Analysis

Phenethyl-4-ANPP, a formerly unknown compound, was identified for the first time in a fentanyl powder sample seized in April 2019 . This information provides valuable insight into the employed synthesis routes at the heart of illicit fentanyl manufacture .

Molecular Structure Analysis

4-Phenethylpiperidine has a benzene ring bound to a piperidine ring . The molecular formula is C13H19N .

Chemical Reactions Analysis

4-ANPP is a metabolite of acetyl fentanyl, butyryl fentanyl, furanyl fentanyl . An early study assessing the opioid-like activity of several fentanyl metabolites found that norfentanyl, 4-ANPP, and 4-anilinopiperidine were less potent than either fentanyl or morphine by several orders of magnitude .

Physical And Chemical Properties Analysis

The molecular weight of 4-Phenethylpiperidine is 189.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 189.151749610 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 14 .

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Piperidin-Derivaten

4-Phenethylpiperidin dient als Schlüsselzwischenprodukt bei der Synthese verschiedener biologisch aktiver Piperidin-Derivate. Diese Derivate sind entscheidend für die Entwicklung neuer Arzneimittel, da sie in vielen Klassen von Medikamenten und Alkaloide vorkommen . Die Fähigkeit, substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu erzeugen, ist unerlässlich für die Entwicklung von Medikamenten mit potenziellen therapeutischen Wirkungen.

Pharmakologische Anwendungen

Der Piperidin-Kern ist eine grundlegende Struktur in der Medikamentenforschung. Derivate von this compound wurden in einer Vielzahl pharmakologischer Anwendungen eingesetzt, darunter Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, Antimykotika-, Antihypertensiva-, Analgetika-, Anti-Entzündungsmittel-, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien . Diese Vielseitigkeit unterstreicht die Bedeutung der Verbindung in der pharmazeutischen Chemie.

Krebsforschung

Piperidin-Derivate, einschließlich derer, die aus this compound synthetisiert werden, zeigen vielversprechende Ergebnisse in der Krebsforschung. Sie zeigen verschiedene pharmakophore Eigenschaften, die auf ihre Wirksamkeit gegen verschiedene Arten von Krebszellen untersucht werden. Die Erforschung dieser Verbindungen umfasst ihr Potenzial, das Wachstum und die Metastasierung von Krebszellen zu hemmen .

Neuropharmakologie

In der Neuropharmakologie werden this compound-Derivate auf ihr Potenzial zur Behandlung neurologischer Erkrankungen untersucht. Ihre Anwendungen umfassen die Forschung zu Anti-Alzheimer-Medikamenten, bei denen sie eine Rolle bei der Modulation der Neurotransmitteraktivität oder der Verhinderung von Neurodegeneration spielen können .

Analgetika und Anti-Entzündungsmittel

Die Derivate von this compound werden auch auf ihre analgetischen und entzündungshemmenden Eigenschaften untersucht. Sie könnten zur Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente führen, die effektiver sein oder weniger Nebenwirkungen haben könnten als aktuelle Medikamente .

Antimikrobielle und Antimykotische Anwendungen

Die Forschung zu den antimikrobiellen und antimykotischen Anwendungen von this compound-Derivaten ist im Gange. Diese Verbindungen könnten zur Entwicklung neuer Antibiotika und Antimykotika beitragen, um der wachsenden Besorgnis über Antibiotikaresistenz zu begegnen .

Safety and Hazards

4-Phenethylpiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . This paper reaffirms the importance of a class‐based scheduling strategy while also arguing for increased research of schedule I controlled substances .

Wirkmechanismus

Target of Action

4-Phenethylpiperidine is a chemical compound that serves as the base structure for a variety of opioids . Its primary targets are the µ-opioid receptors (MOR) , which play a crucial role in pain perception and reward.

Mode of Action

The compound interacts with its targets, the µ-opioid receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events, resulting in the inhibition of pain signals and the production of a euphoric effect.

Biochemical Pathways

The metabolism of 4-Phenethylpiperidine and its analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The molecular and cellular effects of 4-Phenethylpiperidine’s action are primarily related to its interaction with the µ-opioid receptors. Activation of these receptors leads to a decrease in the perception of pain and can produce a euphoric effect . The extent of mor activation caused by 4-phenethylpiperidine is negligible compared to that exerted by fentanyl .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenethylpiperidine. For instance, changes in the synthesis routes of related compounds, such as fentanyl, in an attempt to circumvent restrictions on previously used precursors, can result in the formation of 4-Phenethylpiperidine . The presence of this compound in illicit drug preparations may indicate a shift in synthesis routes .

Biochemische Analyse

Biochemical Properties

4-Phenethylpiperidine plays a significant role in biochemical reactions, particularly in the synthesis of fentanyl and related analogs. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the reductive amination of N-phenethyl-4-piperidinone to form 4-Phenethylpiperidine, which is then reacted with propionyl chloride or acetyl chloride to form either fentanyl or acetylfentanyl . The interactions with these enzymes and proteins are crucial for the successful synthesis of these potent opioids.

Cellular Effects

The effects of 4-Phenethylpiperidine on various types of cells and cellular processes are not well-documented. It is known that its presence as a contaminant in fentanyl samples can influence cell function. For example, using a cell-based µ-opioid receptor recruitment assay, it was shown that the extent of MOR activation caused by 100 µM 4-Phenethylpiperidine is comparable to that exerted by a roughly 100,000-fold lower concentration of fentanyl . This suggests that 4-Phenethylpiperidine may have a negligible impact on cell signaling pathways, gene expression, and cellular metabolism compared to fentanyl.

Molecular Mechanism

The molecular mechanism of 4-Phenethylpiperidine involves its role as a precursor in the synthesis of fentanyl and its analogs. It undergoes reductive amination with N-phenethyl-4-piperidinone to form 4-Phenethylpiperidine, which is then reacted with propionyl chloride or acetyl chloride to form fentanyl or acetylfentanyl . This process involves binding interactions with various biomolecules and enzyme activation, which are essential for the successful synthesis of these potent opioids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenethylpiperidine over time have been studied to some extent. It has been found as an impurity in illicit fentanyl preparations, and its presence can be attributed to improper chemical purification . The stability and degradation of 4-Phenethylpiperidine in these settings are crucial for understanding its long-term effects on cellular function. Detailed studies on its temporal effects are limited.

Dosage Effects in Animal Models

The effects of 4-Phenethylpiperidine at different dosages in animal models have not been extensively studied. It is known that fentanyl and its analogs, which are synthesized using 4-Phenethylpiperidine, can have varying effects at different dosages. High doses of these compounds can lead to toxic or adverse effects, including respiratory depression and death

Metabolic Pathways

4-Phenethylpiperidine is involved in the metabolic pathways of fentanyl and its analogs. It undergoes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic reactions are crucial for the biotransformation of 4-Phenethylpiperidine into its active forms, which can then exert their effects on the body.

Transport and Distribution

It is known that its presence as a contaminant in fentanyl samples can influence its localization and accumulation in the body

Subcellular Localization

It is known that its presence as a contaminant in fentanyl samples can influence its targeting to specific compartments or organelles within cells

Eigenschaften

IUPAC Name |

4-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-5,13-14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTPSTRUUZKFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402127 | |

| Record name | 4-phenethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24152-41-8 | |

| Record name | 4-phenethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol](/img/structure/B1365577.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)